![molecular formula C23H18ClN3O3 B2688404 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 932457-61-9](/img/structure/B2688404.png)
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide, also known as CHIR99021, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in stem cell research, cancer therapy, and drug development.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
A study highlighted the synthesis of novel quinazolinyl acetamides, including compounds related to 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide, for their potential analgesic and anti-inflammatory activities. The compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed significant analgesic and anti-inflammatory effects, comparable to the reference standard diclofenac sodium, with only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Anticancer Properties
In the realm of anticancer research, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to the chemical , was identified as a potent apoptosis inducer and an effective anticancer agent. This compound also demonstrated excellent blood-brain barrier penetration and efficacy in various mouse xenograft cancer models (Sirisoma et al., 2009).
Antimicrobial Activities
A range of substituted phenyl acetamides related to 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. Certain derivatives showed promising activity against various bacterial strains, indicating the potential of these compounds as antimicrobial agents (Patel & Shaikh, 2011).
properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-18-9-5-8-17(13-18)25-21(28)14-27-20-11-10-16(24)12-19(20)22(26-23(27)29)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCAYAAFZHCBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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